8-Chloro-2,4-dimethylquinoline
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Organic Chemistry
Quinoline and its derivatives are fundamental building blocks in synthetic organic chemistry. researchgate.net Their versatile scaffold allows for the synthesis of complex molecules with a wide array of functional groups and substitution patterns. rsc.org This adaptability has made them crucial intermediates in the development of pharmaceuticals, agrochemicals, and dyes. researchgate.netwikipedia.org The ability to introduce various substituents onto the quinoline ring system greatly influences the chemical and physical properties of the resulting compounds, making them a rich area for research and development. orientjchem.org
Historical Overview of Halogenated and Alkylated Quinoline Synthesis
The synthesis of quinoline derivatives has a long history, with several named reactions being developed in the late 19th century. iipseries.org Methods such as the Skraup, Doebner-von Miller, and Combes syntheses have been instrumental in the preparation of a wide variety of quinoline compounds. iipseries.orgwiley.com The introduction of halogen and alkyl groups to the quinoline core has been a key focus of synthetic efforts. Halogenated quinolines, for instance, are important precursors for cross-coupling reactions, enabling the construction of more complex molecular architectures. smolecule.com Alkylated quinolines, on the other hand, can exhibit altered electronic and steric properties that influence their reactivity and biological interactions. The development of methods for the regioselective functionalization of the quinoline ring has been a significant area of research, allowing for precise control over the placement of these substituents. researchgate.net
Positioning of 8-Chloro-2,4-dimethylquinoline within the Literature on Dimethylchloroquinolines
This compound is a specific member of the dimethylchloroquinoline family. Its structure features a chlorine atom at the 8-position and methyl groups at the 2- and 4-positions. smolecule.com The presence and position of these substituents are critical to its chemical identity and reactivity. The chlorine atom at the 8-position introduces electron-withdrawing effects, while the methyl groups at the 2- and 4-positions contribute electron-donating characteristics and steric bulk. smolecule.com This particular substitution pattern distinguishes it from other isomers such as 4-chloro-2,8-dimethylquinoline (B186857) and 5-chloro-2,8-dimethylquinoline, each of which will have unique properties and synthetic accessibility. researchgate.net
Scope and Objectives of Research on this compound
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| Canonical SMILES | CC1=CC(C)=NC2=C(Cl)C=CC=C12 |
| InChI Key | Not readily available |
| CAS Number | 67358-87-6 |
This data is compiled from available chemical databases. smolecule.com
Synthesis of this compound
The synthesis of this compound can be approached through established methods for quinoline synthesis, followed by or incorporating the necessary halogenation and alkylation steps. Classic methods like the Doebner-von Miller and Combes reactions are foundational in quinoline synthesis. wikipedia.orgiipseries.org
The Doebner-von Miller reaction , an acid-catalyzed reaction between anilines and α,β-unsaturated carbonyl compounds, is a versatile method for producing quinolines. synarchive.comslideshare.net The synthesis of this compound via this method would likely involve the reaction of 2-chloroaniline (B154045) with an appropriate α,β-unsaturated ketone.
The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgallsubjectjournal.com For this compound, this would entail the condensation of 2-chloroaniline with acetylacetone. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form the quinoline ring. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
67358-87-6 |
|---|---|
Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
8-chloro-2,4-dimethylquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3 |
InChI Key |
WKQVVELXWGPGIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2Cl)C |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Studies of 8 Chloro 2,4 Dimethylquinoline
Nucleophilic Substitution Reactions at the Quinoline (B57606) Ring
The presence of a halogen atom on the quinoline ring system facilitates nucleophilic substitution reactions, which are fundamental for the further functionalization of the molecule.
Substitution of the Chlorine Atom at the C-8 Position
The chlorine atom at the C-8 position of 8-chloro-2,4-dimethylquinoline is susceptible to nucleophilic displacement. smolecule.com This reactivity allows for the introduction of various functional groups at this position. For instance, the chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. This halogenated structure is particularly useful in modern synthetic chemistry, enabling transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds. smolecule.com
Historically, the synthesis of this compound has been achieved from its corresponding 8-nitro derivative. The nitration of 2,4-dimethylquinoline (B72138) yields a mixture of isomers, from which 8-nitro-2,4-dimethylquinoline can be isolated. This nitro derivative is then reduced to the corresponding 8-aminoquinoline, which subsequently undergoes a Sandmeyer-type reaction (diazotization followed by reaction with a chloride source) to furnish this compound.
Palladium-catalyzed amination reactions have also been explored for related dichloroquinoline systems. For example, studies on 2,8-dichloroquinoline (B1298113) and 4,8-dichloroquinoline (B1582372) show that the chlorine atom at the C-8 position is less reactive than those at the C-2 or C-4 positions. mdpi.com Nevertheless, amination at C-8 can be achieved, particularly with the use of suitable ligands like DavePhos, especially in reactions involving sterically hindered amines. mdpi.com
Reactions with Amines and Thiols at Substituted Positions
The chloro-substituted quinoline framework is a key substrate for reactions with nitrogen and sulfur nucleophiles. While direct studies on this compound with a wide range of amines and thiols are not extensively detailed in readily available literature, the reactivity of analogous chloroquinolines provides significant insight. Nucleophilic substitution reactions on chloroquinolines with reagents like amines or thiols are common, typically proceeding under basic conditions.
For instance, the amination of 8-chloroquinoline (B1195068) via ammonolysis (reaction with ammonia) has been shown to occur at elevated temperatures (150°C), and the efficiency of this amination can be enhanced with copper catalysis. smolecule.com Palladium-catalyzed cross-coupling reactions represent a more modern and versatile method for forming C-N bonds. Research on the amination of 8-bromo-2,4-dimethylquinoline (B1519112) with a hindered aniline (B41778), while having a low yield, demonstrates the feasibility of such transformations. acs.org
Reactions with thiol-containing compounds are also characteristic of chloroquinolines. For example, related chloro-dimethylquinolines can react with thiourea (B124793), where the sulfur acts as the nucleophile to displace the chlorine atom. This type of reaction is crucial for synthesizing quinolinethiones and other sulfur-containing heterocyclic systems. mdpi.com
Electrophilic Substitution Reactions on the Methyl Groups and Aromatic Ring
The quinoline nucleus, while generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, can undergo electrophilic substitution. The existing substituents on this compound play a crucial role in directing the position of further substitution.
Nitration and Sulfonation of Dimethylquinoline Frameworks
The nitration of the 2,4-dimethylquinoline framework has been a subject of study. Treating 2,4-dimethylquinoline with a mixture of nitric acid and sulfuric acid at low temperatures (0-5°C) results in the formation of a mixture of nitro isomers. smolecule.com The primary products are 8-nitro-2,4-dimethylquinoline and 6-nitro-2,4-dimethylquinoline. smolecule.com
Detailed studies have shown that the nitration product is a eutectic mixture of approximately two parts of the 8-nitro derivative and one part of the 6-nitro derivative. These isomers can be separated based on their differing melting points.
Information on the direct sulfonation of this compound is sparse. However, studies on related quinoline systems, such as quinoline-2,4-diones, have demonstrated that sulfonation can be achieved. For example, a 6-chloro-1,3-dimethyl-quinoline-2,4-dione can undergo sulfonylation at the methyl group at position 3. mdpi.com This suggests that under appropriate conditions, sulfonation of the this compound framework, either on the aromatic ring or potentially at the activated methyl groups, could be possible.
| Product | Position of Nitration | Notes | Reference |
|---|---|---|---|
| 8-Nitro-2,4-dimethylquinoline | C-8 | Major component of the product mixture. | smolecule.com |
| 6-Nitro-2,4-dimethylquinoline | C-6 | Minor component of the product mixture. | smolecule.com |
Regioselectivity in Electrophilic Attack on the Quinoline Core
The regioselectivity of electrophilic substitution on the this compound core is dictated by a combination of electronic and steric effects from the existing substituents. The quinoline ring is deactivated towards electrophilic attack, which typically occurs on the carbocyclic (benzene) ring. The electron-donating methyl groups at C-2 and C-4 primarily influence the pyridine (B92270) ring but also have a minor activating effect on the benzene ring.
In the absence of the C-8 chloro group, electrophilic substitution on 2,4-dimethylquinoline is directed to the less sterically hindered positions, C-6 and C-8. The presence of the chlorine atom at C-8, an electron-withdrawing but ortho-, para-directing group, further influences the position of attack. The chlorine atom directs incoming electrophiles to adjacent positions. smolecule.com The nitration of 2,4-dimethylquinoline to yield a mixture of 6- and 8-nitro isomers is a clear example of this regioselectivity, where both electronic activation and steric factors are at play. smolecule.com
Advanced methods involving selective metalation with metal amides can also achieve regioselective functionalization. Depending on the reagent used (e.g., LDA vs. lithium-magnesium amides), it is possible to direct functionalization to the C-3, C-2, or C-8 positions of chloro-substituted quinolines, highlighting the tunability of reactivity. researchgate.net
Oxidation and Reduction Pathways
The this compound molecule possesses sites amenable to both oxidation and reduction, allowing for a variety of chemical transformations.
Oxidation: The quinoline ring itself is relatively resistant to oxidation, but the methyl groups are susceptible to it. Oxidation of 2,4-dimethylquinoline with oxidizing agents like potassium permanganate (B83412) can lead to the formation of 2,4-dimethylquinoline-3-carboxylic acid. In analogous chloro-dimethylquinoline systems, the methyl groups can be oxidized to carboxylic acid groups. It is also possible to form quinoline N-oxides by treating with reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. vulcanchem.com This transformation enhances water solubility. vulcanchem.com
| Reagent | Target Site | Potential Product | Reference |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Methyl Groups / Aromatic Ring | Quinoline-carboxylic acids | |
| mCPBA / H₂O₂ | Ring Nitrogen | This compound N-oxide | vulcanchem.com |
Reduction: The quinoline ring system can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Raney Nickel) can reduce the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. smolecule.com More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used to achieve reduction. acs.org The specific product depends on the reaction conditions. For instance, partial hydrogenation can saturate the pyridine ring while preserving the chlorine substituent. The reduction of a nitro group to an amine is a key step in many synthetic pathways involving quinolines, often achieved with reagents like iron in acetic acid or stannous chloride. smolecule.com
Formation of Quinoline N-Oxides and Their Reactivity
The nitrogen atom in the quinoline ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peracids. The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule. The N-oxide can undergo various reactions, including electrophilic substitution, which is often directed to the 4-position. arsdcollege.ac.in
In a study on the synthesis of aromatic N-oxides, various quinoline derivatives were oxidized. doi.org For instance, the oxidation of 2-methylquinoline (B7769805) can yield 2-methylquinoline-N-oxide. doi.org The reactivity of these N-oxides is of significant interest. For example, quinoline-N-oxides can be converted back to their corresponding quinolines using reagents like phosphorus tribromide (PBr₃) in a suitable solvent such as dimethylformamide (DMF). core.ac.uk This reactivity allows for the use of the N-oxide as a protecting or directing group in multi-step syntheses.
Metalation of 2,4-dimethylquinoline-N-oxide has been shown to result in the formation of the 2-lithiomethyl derivative, highlighting the influence of the N-oxide group on the reactivity of the methyl substituents. researchgate.net
Selective Reduction of Quinoline Ring Systems
The quinoline ring system in this compound can undergo selective reduction. Reduction reactions can yield dihydroquinoline derivatives. The choice of reducing agent and reaction conditions determines the extent and regioselectivity of the reduction. For instance, catalytic hydrogenation using a palladium-on-carbon catalyst in ethanol (B145695) has been employed for the reduction of related quinoline derivatives. core.ac.uk This process can lead to the formation of both quinoline and quinoline-N-oxide derivatives, and in some cases, acyclic reduction products. core.ac.uk
The reduction of quinoline derivatives is a key step in the synthesis of various biologically active molecules. For example, the reduction of Baylis-Hillman adducts derived from 2-nitrobenzaldehydes can produce quinoline and quinoline-N-oxide derivatives. core.ac.uk
Cross-Coupling Reactions Involving the Halogen Moiety
The chlorine atom at the 8-position of this compound is a key functional group that enables a variety of cross-coupling reactions, which are fundamental for the construction of more complex molecules. smolecule.com
Suzuki Coupling and Related Palladium-Catalyzed Transformations
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. In the context of this compound, the chlorine atom can be coupled with various aryl or vinyl boronic acids. smolecule.comresearchgate.net This reaction is a cornerstone in the synthesis of biaryl compounds and other complex organic structures. organic-chemistry.orgharvard.edu The general mechanism involves the oxidative addition of the chloroquinoline to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. harvard.edu
Palladium catalysts, often in conjunction with specific ligands, are crucial for the success of these transformations. researchgate.netnih.gov For instance, palladium acetate (B1210297) (Pd(OAc)₂) with triphenylphosphine (B44618) (PPh₃) or other phosphine (B1218219) ligands is commonly used. harvard.edu The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and selectivity. organic-chemistry.org
The Suzuki coupling has been successfully applied to various chloroquinolines to synthesize functionalized derivatives. researchgate.net For example, 4-chloro-8-tosyloxyquinoline has been cross-coupled with arylboronic acids under anhydrous conditions. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions have been used to synthesize a variety of substituted quinolines from their halogenated precursors. researchgate.net
Functionalization through Metalation and Directed Lithiation
Metalation, particularly directed lithiation, provides a powerful strategy for the regioselective functionalization of the quinoline ring. In this approach, a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate a specific position on the ring, which is then quenched with an electrophile. nih.gov
For quinoline systems, the presence of directing groups can control the site of lithiation. nih.gov In the case of substituted quinolines, the interplay of different substituents influences the acidity of the ring protons, thereby directing the metalation. researchgate.net For instance, the metalation of chloro-substituted quinolines with lithium amides can be highly regioselective. researchgate.net The use of lithium diisopropylamide (LDA) can favor metalation at the C-3 position, while lithium-magnesium or lithium-zinc amides can direct the functionalization to the C-2 or C-8 positions. researchgate.net
Studies on 2,4-dimethylquinoline have shown that the choice of base can differentiate between the two methyl groups for subsequent functionalization. semanticscholar.org Butyllithium (BuLi) tends to lead to the 2-lithiomethyl derivative, whereas sodium amide (NaNH₂) or LDA favors the formation of the 4-lithiomethyl analog. researchgate.netsemanticscholar.org This selectivity allows for the introduction of various electrophiles at specific methyl positions.
Directed ortho-lithiation has also been employed in the synthesis of functionalized tetrahydroquinolines, starting from precursors like 8-fluoro-3,4-dihydroisoquinoline. This highlights the versatility of lithiation-based strategies in the synthesis of complex heterocyclic systems.
Spectroscopic and Structural Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound (CAS No. 67358-87-6) is not publicly available. As a result, the requested article focusing on its specific nuclear magnetic resonance and vibrational spectroscopy characteristics cannot be generated at this time.
Searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and solvent-induced chemical shift perturbations, as well as Infrared (IR) and Raman spectroscopic data with vibrational assignments for the C-Cl and C=N bonds of this compound, did not yield any specific published results.
While general spectroscopic characteristics of the quinoline scaffold and related derivatives are well-documented, the user's explicit instruction to focus solely on this compound and adhere strictly to the provided outline cannot be fulfilled without specific, scientifically verified data for this particular compound. Providing speculative data or information from other related but distinct molecules would not meet the required standards of scientific accuracy for the requested article.
Further research or de novo analysis of the compound would be required to produce the data necessary to write the comprehensive characterization as outlined.
Comprehensive Spectroscopic and Structural Characterization of 8 Chloro 2,4 Dimethylquinoline
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov The molecular formula for 8-Chloro-2,4-dimethylquinoline is C₁₁H₁₀ClN. smolecule.com The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements.
The theoretical monoisotopic mass of this compound can be calculated as follows:
(11 x Mass of ¹²C) + (10 x Mass of ¹H) + (1 x Mass of ³⁵Cl) + (1 x Mass of ¹⁴N)
(11 x 12.000000) + (10 x 1.007825) + (1 x 34.968853) + (1 x 14.003074) = 191.050152 u
HRMS can distinguish this exact mass from other molecules with the same nominal mass, allowing for the unambiguous determination of the elemental formula. The high resolving power of modern mass spectrometers, such as Orbitrap instruments, allows for the separation of ions with very similar mass-to-charge ratios. thermofisher.com
Due to the presence of chlorine, the isotopic pattern in the mass spectrum is a key identifier. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. youtube.com This results in a characteristic M+2 peak in the mass spectrum, where the peak corresponding to the ³⁷Cl isotope has an intensity of about one-third of the monoisotopic peak (containing ³⁵Cl).
Table 1: Theoretical Isotopic Distribution for [C₁₁H₁₀ClN]⁺
| Ion | Isotope Composition | Theoretical m/z | Relative Abundance (%) |
|---|---|---|---|
| [M]⁺ | ¹²C₁₁ ¹H₁₀ ³⁵Cl ¹⁴N | 191.0502 | 100.00 |
| [M+1]⁺ | ¹³C¹²C₁₀ ¹H₁₀ ³⁵Cl ¹⁴N | 192.0535 | 12.16 |
This interactive table allows for sorting and filtering of the theoretical isotopic data.
In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely proceed through several key pathways.
The stable quinoline (B57606) ring system would lead to a prominent molecular ion peak. libretexts.org Fragmentation may be initiated by the loss of a methyl radical (CH₃) from the 2- or 4-position, leading to a fragment ion with m/z of 176. Another potential fragmentation pathway is the loss of a chlorine atom, which would result in an ion at m/z 156. Further fragmentation could involve the cleavage of the quinoline ring system itself. The fragmentation of quinoline derivatives often involves the loss of HCN or related neutral molecules.
Table 2: Plausible Mass Spectrometry Fragments of this compound
| Fragment Ion | Proposed Structure/Loss | Theoretical m/z |
|---|---|---|
| [C₁₁H₁₀ClN]⁺ | Molecular Ion | 191.05 |
| [C₁₀H₇ClN]⁺ | Loss of CH₃ | 176.03 |
| [C₁₁H₁₀N]⁺ | Loss of Cl | 156.08 |
This interactive table outlines potential fragmentation pathways for structural analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the aromatic quinoline ring system. libretexts.org Conjugated systems, such as the fused benzene (B151609) and pyridine (B92270) rings in quinoline, give rise to strong absorption bands in the UV region. libretexts.org
The quinoline core exhibits characteristic absorption bands. The introduction of substituents like chlorine and methyl groups can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity. The chlorine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, along with the electron-donating methyl groups, will influence the energy levels of the π molecular orbitals. This typically results in a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. The spectrum is expected to show multiple bands corresponding to different π→π* transitions within the aromatic system.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid.
The quinoline ring system is expected to be nearly planar. nih.govresearchgate.net The chlorine atom and the two methyl groups will be attached to this planar core. The C-Cl bond length would be typical for an aryl chloride. The C-C and C-N bond lengths within the quinoline ring will reflect the aromatic character of the system. In the solid state, molecules would likely be packed in a way that maximizes intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules. nih.gov
Table 3: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Molecular Geometry | Essentially planar quinoline core |
This interactive table summarizes the anticipated crystallographic properties based on analogous structures.
Bond Lengths, Bond Angles, and Dihedral Angles
The geometry of the this compound molecule is defined by the spatial arrangement of its constituent atoms. While specific experimental values for this compound are not available, the bond lengths and angles within the quinoline ring system are expected to be consistent with those observed in other quinoline derivatives. For instance, in the related compound 4-Chloro-2,5-dimethylquinoline, the C-Cl bond length has been determined to be approximately 1.737 Å. The bond lengths within the fused aromatic rings typically range from 1.374 Å to 1.432 Å for C-C bonds and around 1.310 Å to 1.366 Å for C-N bonds. nih.gov
The bond angles within the quinoline ring are expected to be close to 120°, consistent with the sp² hybridization of the carbon and nitrogen atoms. The angles involving the substituent groups will be influenced by steric and electronic factors. The presence of the methyl groups at the 2 and 4 positions and the chlorine atom at the 8 position will likely cause minor distortions in the local geometry.
Interactive Table: Expected Bond Lengths in this compound (based on analogous compounds)
| Bond | Expected Length (Å) |
|---|---|
| C-Cl | ~1.74 |
| C-C (ring) | 1.37 - 1.43 |
| C-N (ring) | 1.31 - 1.37 |
Interactive Table: Expected Bond Angles in this compound (based on analogous compounds)
| Angle | Expected Angle (°) |
|---|---|
| C-C-C (ring) | ~120 |
| C-N-C (ring) | ~118 |
| Cl-C-C (ring) | ~119 |
Dihedral angles are crucial for defining the three-dimensional shape of the molecule. For the quinoline ring system, the dihedral angles are expected to be close to 0° or 180°, reflecting the planarity of the fused rings. Any significant deviation from this would indicate a distortion of the ring system.
Analysis of Molecular Planarity and Conformation
The quinoline ring system, being aromatic, is inherently planar. It is expected that this compound will exhibit a high degree of planarity. In a study of the closely related 4-Chloro-2,5-dimethylquinoline, the non-hydrogen atoms of the molecule were found to be essentially coplanar, with a root-mean-square (r.m.s.) deviation of only 0.009 Å. nih.gov This high degree of planarity is a common feature among substituted quinolines.
Intermolecular Interactions in Crystal Packing (e.g., C-H···Cl, C-H···N, π-π Stacking)
In the solid state, molecules of this compound are expected to arrange themselves in a manner that maximizes stabilizing intermolecular interactions. Based on the crystal structures of similar chloro- and methyl-substituted quinolines, several types of non-covalent interactions are likely to play a significant role in the crystal packing.
π-π Stacking: A predominant interaction in the crystal packing of aromatic systems is π-π stacking. This involves the face-to-face arrangement of the planar quinoline rings of adjacent molecules. For instance, in the crystal structure of 4-Chloro-2,5-dimethylquinoline, the molecules are stacked along the a-axis with centroid-to-centroid distances between the quinoline ring systems of approximately 3.649 Å and 3.778 Å. nih.gov A similar π-π stacking interaction has been observed in 8-chloro-2-methylquinoline (B1584612), with a centroid-centroid distance of 3.819 Å between the heterocyclic and aromatic rings of adjacent molecules. nih.gov These distances are characteristic of stabilizing π-π interactions.
C-H···Cl and C-H···N Interactions: Weak hydrogen bonds of the C-H···Cl and C-H···N type are also expected to contribute to the stability of the crystal lattice. The hydrogen atoms of the methyl groups and the aromatic rings can act as hydrogen bond donors, while the electronegative chlorine atom and the nitrogen atom of the quinoline ring can act as acceptors. Studies on substituted 2-chloroquinoline (B121035) derivatives have highlighted the role of C–H···Cl interactions in forming supramolecular assemblies in the solid state. ias.ac.in
Interactive Table: Expected Intermolecular Interactions in this compound Crystal Packing
| Interaction Type | Donor | Acceptor | Expected Distance (Å) |
|---|---|---|---|
| π-π Stacking | Quinoline Ring (π-system) | Quinoline Ring (π-system) | ~3.6 - 3.8 (centroid-centroid) |
| C-H···Cl | C-H (methyl/ring) | Cl | - |
Computational Chemistry and Theoretical Investigations of 8 Chloro 2,4 Dimethylquinoline
Density Functional Theory (DFT) Calculations
DFT calculations serve as a cornerstone for the theoretical investigation of molecular systems. This quantum mechanical modeling method allows for the determination of a molecule's electronic structure, providing a foundation for predicting a wide array of its properties. For 8-Chloro-2,4-dimethylquinoline, a full DFT analysis would encompass several key areas, though specific data is not present in the current body of scientific literature.
Geometry Optimization and Energy Minimization
A foundational step in computational analysis is geometry optimization. This process involves calculating the molecule's lowest energy conformation, which corresponds to its most stable three-dimensional structure. For this compound, this would determine the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. The result is a detailed structural model that is essential for all subsequent calculations.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. A dedicated study would be required to calculate these energy values for this compound and understand its electronic behavior.
Prediction of Electrophilic and Nucleophilic Sites
Based on the electronic distribution derived from DFT calculations, it is possible to predict the most likely sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attacks. This analysis is vital for understanding how the molecule will interact with other reagents and for predicting the outcomes of chemical reactions. For this compound, this would involve identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It uses a color-coded surface to indicate regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-deficient and prone to nucleophilic attack. An MEP map for this compound would offer an intuitive picture of its reactive sites.
Thermodynamic Properties
DFT calculations can also be used to predict key thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These values are fundamental for understanding the molecule's stability and its behavior in chemical equilibria and reactions. The calculation of these properties for this compound would provide essential data for chemical engineers and thermodynamicists.
Quantum Chemical Studies
Quantum chemical studies employ computational methods to solve the fundamental equations of quantum mechanics for a given molecule. These studies provide deep insights into molecular structure, stability, and electronic properties.
Simulated Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data
A standard component of computational analysis involves simulating the spectroscopic signatures of a molecule. Methods like Time-Dependent Density Functional Theory (TD-DFT) are used for UV-Vis spectra, while methods such as Gauge-Independent Atomic Orbital (GIAO) are used for Nuclear Magnetic Resonance (NMR) chemical shifts. The calculated vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra.
For this compound, specific published data comparing simulated and experimental spectra are not available. Such a study would typically generate data similar to the hypothetical table below, allowing for the precise assignment of spectral features.
Table 1: Hypothetical Comparison of Simulated and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Data not available | Data not available |
| ¹³C NMR | Chemical Shift (ppm) | Data not available | Data not available |
| IR | Vibrational Freq. (cm⁻¹) | Data not available | Data not available |
Reactivity Descriptors and Chemical Hardness/Softness
Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical behavior. These descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). While the theoretical framework for these calculations is robust and has been applied to many quinoline (B57606) derivatives, specific values for this compound have not been published.
Table 2: Hypothetical Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| HOMO Energy | E_HOMO | Data not available |
| LUMO Energy | E_LUMO | Data not available |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Data not available |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | Data not available |
| Softness (S) | 1 / (2η) | Data not available |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Data not available |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This analysis provides mechanistic insights that are often difficult to obtain experimentally. There are currently no published computational studies detailing reaction mechanisms or transition states specifically involving this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions associated with each molecule, allowing for the mapping of close contacts. The analysis generates two-dimensional fingerprint plots that summarize the percentage contribution of different types of interactions (e.g., H···H, Cl···H, C···H). Although this analysis has been performed on many related heterocyclic compounds, a Hirshfeld surface analysis for this compound is not found in the literature.
Table 3: Hypothetical Hirshfeld Surface Interaction Contributions
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| Cl···H | Data not available |
| C···H | Data not available |
| N···H | Data not available |
| C···C | Data not available |
Nonlinear Optical (NLO) Properties Prediction
Theoretical calculations are essential for predicting the NLO properties of new materials, which have applications in photonics and optoelectronics. Key parameters such as the dipole moment (μ) and the first-order hyperpolarizability (β₀) are calculated to assess a molecule's potential as an NLO material. A high hyperpolarizability value suggests a significant NLO response. No theoretical predictions of the NLO properties for this compound have been reported.
Table 4: Hypothetical Predicted NLO Properties
| Parameter | Calculated Value |
|---|---|
| Dipole Moment (μ) | Data not available |
Derivatives and Analogues of 8 Chloro 2,4 Dimethylquinoline: Synthetic and Mechanistic Aspects
Systematic Synthesis of Structural Variants with Altered Substitution Patterns
The synthesis of structural variants of 8-chloro-2,4-dimethylquinoline allows for the systematic investigation of structure-activity relationships in medicinal chemistry and materials science. Methodologies for altering substitution patterns often involve either building the quinoline (B57606) ring system from appropriately substituted precursors or modifying the parent scaffold post-synthesis.
Classic quinoline syntheses like the Combes, Doebner-von Miller, and Friedländer reactions provide foundational routes to substituted quinolines. For instance, the Combes synthesis involves the acid-catalyzed condensation of a substituted aniline (B41778) with a β-diketone. By selecting different aniline and diketone precursors, a wide array of substitution patterns can be achieved on the quinoline core.
Post-synthetic modification is also a powerful tool. A series of 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives have been designed and synthesized, demonstrating the modification of the core structure. benthamdirect.com These derivatives showed significant antifungal activity, highlighting how altering substitution patterns can impact biological properties. benthamdirect.com Further derivatization can be achieved through reactions targeting the methyl groups or the quinoline ring itself, subject to the directing effects of the existing substituents.
Table 1: Examples of Synthesized Structural Variants
| Compound Class | Synthetic Strategy | Key Precursors |
|---|---|---|
| 6-tert-butyl-8-chloro-2,3-dimethylquinolines | Multi-step synthesis involving ring formation and subsequent functionalization | Substituted anilines, diketones |
| 4,8-Dimethylquinoline | "Silferc" catalyzed reaction | 2-methylaniline, methyl vinyl ketone |
This table illustrates different approaches to creating structural variants of the dimethylquinoline core.
Fused Polycyclic Systems Incorporating the this compound Moiety
Fusing additional rings onto the this compound framework leads to the creation of rigid, planar polycyclic systems with unique electronic and steric properties. These fused systems are of great interest in drug discovery and materials science.
Indoloquinolines and Benzonaphthyridines
Indoloquinolines, which contain both indole and quinoline ring systems, are an important class of heterocyclic compounds. One versatile method for their synthesis involves the condensation of isatin with 3-acetylindoxyl, followed by decarboxylation. nih.gov A more modern approach involves palladium-catalyzed reactions, such as a Buchwald-Hartwig amination followed by a regioselective intramolecular Heck-type reaction, to construct the fused system from bromoquinoline and bromoaniline precursors. researchgate.net Another strategy uses an N-chlorosuccinimide (NCS)-mediated coupling of methyl indole-3-carboxylate with an aniline derivative, which then undergoes thermal cyclization to form the indolo[2,3-b]quinoline core. nih.gov
The synthesis of benzonaphthyridines can be achieved by reacting 2-chloro-4-methylquinolines with aminobenzophenone derivatives. researchgate.net For example, the reaction of 2-chloro-4-methylquinoline with 2-amino-5-chlorobenzophenone can lead to the formation of 6-chloro-10H-dibenzo[b,g]naphtho[1,2,3-de] acs.orgnaphthyridine. researchgate.net These reactions often involve an initial nucleophilic substitution followed by an acid-catalyzed cyclization to yield the final fused product. researchgate.net
Triazoloquinolines and Pyrimidine-Quinoline Conjugates
Triazoloquinolines are another class of fused heterocyclic systems. The synthesis of 8-chloro- acs.orgnih.govnih.govtriazolo[4,3-a]quinoxalines, a related structure, demonstrates a common synthetic route. This involves the facile condensation of 8-chloro-1-substituted- acs.orgnih.govnih.govtriazolo[4,3-a]quinoxalines with various hydrocarbon derivatives in the presence of a phase-transfer catalyst like TEBAC (triethylbenzylammonium chloride).
The development of quinoline-pyrimidine hybrids has been driven by the need for new bioactive molecules to overcome drug resistance. These molecular hybrids can be synthesized through various strategies that link the two heterocyclic moieties. One approach involves designing and synthesizing a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids. nih.gov This method connects the quinoline and pyrimidine cores via a flexible alkanediamine linker. nih.gov Fused pyrimido[4,5-b]quinolines can be synthesized via a one-pot, multi-component reaction of aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil, using a basic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) under solvent-free conditions. acs.org
Exploration of Quinoline N-Oxide Derivatives
The conversion of the quinoline nitrogen to an N-oxide significantly alters the electronic properties of the heterocyclic ring, enhancing its reactivity toward both electrophilic and nucleophilic reagents. This transformation opens up new avenues for functionalization. Quinoline N-oxides are particularly useful substrates for C-H activation reactions.
The directing-group ability of the N-oxide function facilitates regioselective C-H functionalization at the C2 and C8 positions. For instance, palladium-catalyzed C2 alkenylation of quinoline N-oxides with acrylates has been demonstrated. The reaction shows good yields, particularly with electron-donating groups on the quinoline ring. mdpi.com Similarly, copper-catalyzed C2 arylation of quinoline N-oxide with 4-bromotoluene has been achieved using a CuI catalyst with 1,10-phenanthroline as a ligand. mdpi.com These methods provide efficient pathways to introduce new carbon-carbon bonds at specific positions, which would be challenging to achieve with the parent quinoline.
Table 2: C-H Functionalization Reactions of Quinoline N-Oxides
| Reaction Type | Catalyst/Reagents | Position Functionalized |
|---|---|---|
| Alkenylation | Palladium catalyst, acrylates | C2 |
| Arylation | Copper(I) iodide, 1,10-phenanthroline, 4-bromotoluene | C2 |
This table summarizes key transition metal-catalyzed reactions for the functionalization of quinoline N-oxides, as reviewed in the literature. mdpi.com
Regioselective Functionalization of Chloro-Substituted Quinoline Scaffolds
Achieving regioselectivity in the functionalization of the quinoline core is crucial for the synthesis of well-defined isomers. The electronic and steric effects of the chloro and methyl substituents on the this compound ring, combined with the choice of reagents and reaction conditions, allow for precise control over the site of modification.
A powerful strategy for regioselective functionalization is base-controlled selective metalation. acs.orgnih.govacs.org The choice of the metal amide base can direct deprotonation to different positions on the chloro-substituted quinoline ring. For example, using lithium diisopropylamide (LDA) at low temperatures typically results in metalation at the C-3 position. acs.orgnih.gov In contrast, employing mixed lithium-magnesium (TMPMgCl·LiCl) or lithium-zinc (TMPZnCl·LiCl) amides can selectively functionalize the C-8 or C-2 positions. acs.orgnih.gov This selectivity is rationalized by the precoordination of these mixed-metal amides with the quinoline nitrogen atom, directing the metalation to a proximal site. acs.org Following metalation, quenching the resulting organometallic intermediate with a variety of electrophiles allows for the introduction of a wide range of functional groups. This base-controlled approach provides complementary methods for accessing different regioisomers from the same starting material. acs.orgnih.gov
Table 3: Base-Controlled Regioselective Metalation of Chloro-Quinolines
| Base | Position of Metalation | Rationale |
|---|---|---|
| Lithium Diisopropylamide (LDA) | C-3 | Deprotonation of the most acidic proton |
| TMPMgCl·LiCl | C-8 | Precoordination with quinoline nitrogen |
This table outlines the regioselectivity achieved in the functionalization of chloro-quinolines using different metal amide bases. acs.orgnih.gov
Applications in Organic Synthesis and Materials Science
8-Chloro-2,4-dimethylquinoline as a Versatile Synthetic Building Block
This compound is a halogenated derivative of the quinoline (B57606) scaffold, a heterocyclic aromatic compound. The presence of a chlorine atom at the 8-position, along with methyl groups at the 2- and 4-positions, imparts specific reactivity to the molecule, making it a valuable precursor in the synthesis of more complex chemical structures. Its utility as a building block stems from the reactivity of the chloro-substituent, which can be displaced through various nucleophilic substitution reactions, and the potential for functionalization of the methyl groups or the quinoline ring itself.
Precursor for the Synthesis of Complex Heterocyclic Systems
The quinoline nucleus is a fundamental component of many biologically active compounds and functional materials. Chloro-substituted quinolines, in particular, serve as key starting materials for the construction of fused heterocyclic systems. The chlorine atom provides a reactive handle for intramolecular and intermolecular cyclization reactions, leading to the formation of novel polycyclic architectures.
While specific examples detailing the use of this compound as a direct precursor for complex heterocyclic systems are not extensively documented in publicly available literature, the reactivity of analogous chloroquinolines suggests its potential in this area. For instance, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved starting from 2,4-dichloroquinoline-3-carbonitrile. researchgate.net This transformation involves the displacement of a chlorine atom by a nucleophile, followed by cyclization to form the fused pyrazole (B372694) ring. It is plausible that this compound could undergo similar reaction sequences with appropriate binucleophiles to yield novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Intermediate in the Preparation of Highly Functionalized Molecules
The chloro-substituent at the 8-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, making this compound a valuable intermediate for the introduction of various functional groups. This reactivity allows for the synthesis of a diverse range of 8-substituted-2,4-dimethylquinoline derivatives.
Studies on related chloroquinolines, such as 4-chloro-8-methylquinolin-2(1H)-one, have demonstrated the feasibility of displacing the chlorine atom with a variety of nucleophiles. mdpi.com These include reactions with thiourea (B124793) to introduce a sulfanyl (B85325) group, hydrazine (B178648) to form hydrazino derivatives, and sodium azide (B81097) to yield azido (B1232118) compounds. mdpi.com These newly introduced functional groups can then be further elaborated to construct more complex molecular architectures. By analogy, this compound is expected to react similarly with a wide array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. This versatility makes it a key intermediate for the synthesis of highly functionalized molecules with tailored electronic, optical, or biological properties. For example, the displacement of the chlorine with an appropriate amine could lead to the formation of amin quinoline derivatives, which are known to possess a wide range of biological activities.
Role in Ligand Design for Coordination Chemistry (Potential)
The quinoline scaffold is a well-established chelating agent in coordination chemistry. The nitrogen atom in the quinoline ring can coordinate to metal ions, and the presence of additional donor atoms at appropriate positions can lead to the formation of stable metal complexes. 8-Hydroxyquinoline (B1678124), for example, is a classic bidentate ligand that forms stable complexes with a variety of metal ions. nih.govnih.govmdpi.com
While the direct use of this compound as a ligand has not been extensively reported, its derivatives hold significant potential in ligand design. The chlorine atom at the 8-position can be replaced by various coordinating groups, such as hydroxyl, carboxyl, or amino groups, to create novel multidentate ligands. For instance, substitution of the chloro group with a hydroxyl group would yield 8-hydroxy-2,4-dimethylquinoline, a derivative of the well-known 8-hydroxyquinoline ligand. The methyl groups at the 2- and 4-positions could influence the steric and electronic properties of the resulting ligand and its metal complexes, potentially leading to new catalytic or photophysical properties. The synthesis of such derivatives from this compound would provide access to a new class of ligands for applications in catalysis, sensing, and materials science.
Exploration in Materials Science for Electronic or Photonic Properties
Quinoline-based compounds have attracted considerable interest in materials science due to their promising electronic and photophysical properties. The extended π-conjugated system of the quinoline ring can be readily modified to tune its absorption and emission characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics.
The exploration of this compound and its derivatives in materials science is an emerging area of research. While specific studies on this particular compound are limited, research on related polyarylquinoline derivatives has demonstrated their potential as emitting chromophores with fluorescent properties. For instance, 4,6,8-triarylquinoline-3-carbaldehydes have been synthesized and their photophysical properties investigated, showing that the substitution pattern on the quinoline core significantly influences their absorption and emission spectra. The introduction of aryl groups can lead to increased π-electron delocalization and intramolecular charge transfer (ICT) character, which are desirable features for advanced materials.
Derivatives of this compound, obtained through substitution of the chlorine atom with various aromatic or electron-donating/withdrawing groups, could exhibit interesting electronic and photonic properties. The 2,4-dimethyl substitution pattern could also play a role in influencing the molecular packing and solid-state properties of these materials. Further research into the synthesis and characterization of such derivatives is warranted to explore their potential in electronic and photonic applications.
Mechanistic Insights into Reactions Involving 8 Chloro 2,4 Dimethylquinoline
Detailed Reaction Pathway Elucidation for Key Synthetic Transformations
The synthesis of 8-Chloro-2,4-dimethylquinoline can be approached through classical quinoline (B57606) syntheses, most notably the Combes and Friedländer reactions. While specific mechanistic studies for this exact molecule are not extensively detailed in the available literature, a comprehensive understanding of the reaction pathways can be elucidated from the well-established mechanisms of these named reactions. wikipedia.orgwikiwand.comiipseries.orgwikipedia.orgchempedia.info
The Combes synthesis offers a direct route, likely proceeding through the acid-catalyzed condensation of 2-chloro-6-methylaniline (B140736) with acetylacetone. wikipedia.org The reaction mechanism is believed to initiate with the formation of an enamine intermediate from the aniline (B41778) and one of the carbonyl groups of the β-diketone. iipseries.orgchempedia.info This is followed by an intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, which is the rate-determining cyclization step. wikipedia.org Subsequent dehydration leads to the formation of the aromatic quinoline ring. The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. wikipedia.org
The Friedländer synthesis provides an alternative pathway, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of this compound, this would involve the reaction of 2-amino-3-chlorobenzaldehyde (B1290574) with 2-butanone. Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway suggests the initial formation of a Schiff base between the amine and the ketone, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.org The reaction can be catalyzed by either acids or bases. alfa-chemistry.com
A plausible reaction pathway for the Combes synthesis of this compound is outlined below:
| Step | Description | Intermediate |
| 1 | Protonation of a carbonyl group of acetylacetone. | Protonated acetylacetone |
| 2 | Nucleophilic attack of the amino group of 2-chloro-6-methylaniline on the protonated carbonyl. | Carbinolamine intermediate |
| 3 | Dehydration to form an enamine. | Enamine intermediate |
| 4 | Acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization). | Dihydroquinoline intermediate |
| 5 | Dehydration to form the aromatic quinoline ring. | This compound |
Investigations into Regioselectivity and Stereoselectivity in Functionalization
The functionalization of the this compound core is a key area of interest for creating diverse chemical entities. The inherent substitution pattern of the molecule presents opportunities for regioselective reactions, while the potential for creating new chiral centers necessitates an understanding of stereoselectivity.
Regioselectivity in the functionalization of quinolines, including chloro-substituted derivatives, can be controlled by various factors such as the choice of reagents, catalysts, and reaction conditions. researchgate.netmdpi.com Metalation reactions, for instance, have been shown to be highly regioselective, with the position of metalation being directed by the substituents present on the quinoline ring. researchgate.net In the context of this compound, electrophilic aromatic substitution would likely be directed to the 5- and 7-positions of the benzene (B151609) ring, influenced by the activating effect of the dimethylpyridine moiety and the directing effects of the chloro and methyl groups. Conversely, nucleophilic aromatic substitution would be challenging due to the electron-rich nature of the quinoline system, but could potentially occur at the chloro-position under harsh conditions. Functionalization of the methyl groups, for example through oxidation or halogenation, also presents a regioselective challenge between the 2- and 4-positions.
Stereoselectivity becomes a critical consideration when functionalization reactions introduce new chiral centers. For instance, the reduction of the quinoline ring or the addition of a substituent to one of the methyl groups could generate stereoisomers. masterorganicchemistry.comyoutube.com While the existing literature does not provide specific examples of stereoselective functionalization of this compound, general principles of asymmetric synthesis would apply. The use of chiral catalysts or auxiliaries could induce facial selectivity in reactions involving the heterocyclic ring or the side chains. The Zimmerman-Traxler model for aldol additions, for example, provides a framework for predicting the stereochemical outcome of reactions at the α-position of the methyl groups if they were to be functionalized via an enolate intermediate. harvard.edu
The following table summarizes potential regioselective functionalization strategies for this compound:
| Reaction Type | Potential Position of Functionalization | Influencing Factors |
| Electrophilic Aromatic Substitution | C5, C7 | Directing effects of Cl and CH3 groups, activating effect of the pyridine (B92270) ring. |
| Nucleophilic Aromatic Substitution | C8 | Requires harsh conditions or activation of the leaving group. |
| Side-chain Functionalization | C2-CH3, C4-CH3 | Relative reactivity of the methyl groups, choice of reagents. |
| Metalation | C3, C5, C7 | Directing effects of existing substituents, choice of metalating agent. researchgate.netresearchgate.net |
Studies on Radical Intermediates and Scavenging Effects
The involvement of radical intermediates in organic reactions can significantly influence the reaction pathway and the final product distribution. In the context of quinoline chemistry, radical species can be generated through various means, including oxidation, photolysis, or the use of radical initiators. rsc.orgrsc.orgmdpi.com
The investigation of radical intermediates often employs radical scavenging experiments. The addition of a known radical trap, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to a reaction can intercept and quench radical species, leading to a change in the product distribution or reaction rate, thereby providing evidence for a radical mechanism. mdpi.comresearchgate.net
Potential radical intermediates in reactions involving this compound could include:
| Radical Species | Method of Generation | Potential Subsequent Reactions |
| Benzylic radical at C2-CH2• | Hydrogen abstraction from the C2-methyl group. | Dimerization, oxidation, addition to unsaturated systems. |
| Benzylic radical at C4-CH2• | Hydrogen abstraction from the C4-methyl group. | Dimerization, oxidation, addition to unsaturated systems. |
| Quinolinyl radical | Homolytic cleavage of a C-H or C-Cl bond. | Radical substitution, addition reactions. |
Catalyst Deactivation and Reusability Studies
In many synthetic procedures for quinolines, particularly those employing transition metal catalysts, catalyst deactivation and the potential for catalyst reuse are significant practical considerations. osti.govresearchgate.netmdpi.com Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, sintering, and leaching of the active metal. researchgate.netmdpi.com
For the synthesis of this compound, if a heterogeneous catalyst were employed, for example in a Friedländer synthesis, deactivation could occur through the deposition of carbonaceous materials (coking) on the catalyst surface, blocking active sites. researchgate.net Catalyst poisoning could also be a concern if the starting materials or solvents contain impurities that strongly adsorb to the catalyst surface. researchgate.net
Strategies to mitigate catalyst deactivation and enhance reusability are crucial for developing sustainable synthetic processes. These can include careful control of reaction conditions (temperature, pressure, reactant concentrations), the use of catalyst supports that are resistant to coking, and the implementation of regeneration procedures. mdpi.com Catalyst regeneration may involve burning off coke deposits in a controlled atmosphere or washing the catalyst to remove poisons. researchgate.net While specific studies on catalyst deactivation and reusability for the synthesis of this compound are not found in the reviewed literature, the general principles of catalyst management in heterocyclic synthesis would be applicable. organic-chemistry.org
Common catalyst deactivation mechanisms and potential mitigation strategies are summarized below:
| Deactivation Mechanism | Description | Mitigation/Regeneration Strategy |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface. researchgate.net | Controlled oxidation (burning) of coke, use of catalyst promoters that inhibit coke formation. researchgate.net |
| Poisoning | Strong chemisorption of impurities on active sites. researchgate.net | Purification of reactants and solvents, use of guard beds, chemical washing of the catalyst. researchgate.net |
| Sintering | Agglomeration of metal particles, leading to a loss of active surface area. researchgate.net | Use of thermally stable supports, addition of stabilizers to the catalyst formulation. mdpi.com |
| Leaching | Dissolution of the active metal into the reaction medium. | Immobilization of the metal on a solid support, use of ligands that prevent leaching. |
Future Research Trajectories for 8 Chloro 2,4 Dimethylquinoline
Development of Novel and Sustainable Synthetic Protocols
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedlander syntheses. tandfonline.compharmaguideline.com However, these methods often necessitate harsh reaction conditions, high temperatures, and the use of hazardous reagents, which are misaligned with modern principles of green chemistry. tandfonline.com Future research must prioritize the development of more sustainable and efficient protocols for synthesizing 8-Chloro-2,4-dimethylquinoline.
Key areas for development include:
Catalytic C-H Bond Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic systems. mdpi.com Research should focus on applying catalysts based on rhodium, ruthenium, or palladium to forge the quinoline core from simpler, readily available starting materials, thereby reducing the number of synthetic steps and waste generation. mdpi.com
Photo-induced Oxidative Cyclization: Photoredox catalysis offers a mild and environmentally friendly alternative to traditional oxidative methods. Future studies could explore the use of light-mediated reactions to construct the this compound scaffold, potentially allowing for novel substitution patterns and functional group tolerance. mdpi.com
Green Solvents and Catalysts: A significant push is being made to replace hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). tandfonline.com Similarly, the use of recyclable catalysts, such as Amberlyst-15, can drastically reduce the environmental impact of the synthesis. tandfonline.com Research should aim to adapt existing syntheses or develop new ones that incorporate these sustainable components.
Mechanochemical Synthesis: Solvent-free mechanochemical processes, which involve grinding reactants together, represent an innovative and highly sustainable approach. researchgate.net Investigating the feasibility of a mechanochemical route to this compound could lead to a scalable, environmentally benign synthesis. researchgate.net
| Strategy | Description | Advantages | References |
|---|---|---|---|
| Traditional Methods (e.g., Skraup, Friedlander) | Condensation reactions often using strong acids, high temperatures, and harsh oxidants. | Well-established, wide range of available starting materials. | tandfonline.compharmaguideline.com |
| Catalytic C-H Activation | Utilizes transition metals (e.g., Rh, Ru, Pd, Co, Cu) to form C-C or C-N bonds directly. | High atom economy, reduced steps, milder conditions. | mdpi.com |
| Green Solvents/Catalysts | Employs environmentally benign solvents (water, PEG) and reusable catalysts (Amberlyst-15). | Reduced environmental impact, easier product purification, catalyst recyclability. | tandfonline.com |
| Mechanochemical Synthesis | Solvent-free synthesis via grinding of reactants, sometimes with a catalytic amount of liquid. | Environmentally benign, high efficiency, access to novel reactivity. | researchgate.net |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard techniques like NMR and mass spectrometry are essential for structural confirmation, future research should employ more advanced spectroscopic methods to investigate the dynamic properties of this compound. Understanding its interactions with its environment, conformational flexibility, and excited-state behavior is crucial for designing new applications.
UV-Vis and Circular Dichroism (CD) Spectroscopy: These techniques can provide valuable insights into the electronic transitions of the molecule and its interactions with chiral biomolecules, such as proteins. mdpi.com Studying how the absorption and CD spectra of this compound change upon binding to a target can reveal information about the binding mode and induced conformational changes. mdpi.com
Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, a property that can be exploited for sensing and imaging applications. uantwerpen.be Future work should characterize the fluorescence properties (quantum yield, lifetime) of this compound and its analogues. Time-resolved fluorescence studies can probe dynamic processes, such as solvent relaxation and excited-state reactions.
Raman and Infrared (IR) Spectroscopy supported by DFT: Combining experimental vibrational spectroscopy with Density Functional Theory (DFT) calculations allows for an unambiguous assignment of vibrational modes. researchgate.net This approach can be used to study subtle structural changes and intermolecular interactions, such as hydrogen bonding, in different environments. uantwerpen.beresearchgate.net
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The intersection of artificial intelligence (AI) and chemistry is creating new paradigms for molecular design and synthesis. Applying these computational tools to this compound can accelerate the discovery of new derivatives with tailored properties.
Prediction of Reaction Sites and Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely sites of C-H functionalization or electrophilic substitution on the quinoline ring. doaj.orgresearchgate.net An artificial neural network (ANN) could rapidly screen virtual derivatives of this compound to identify which positions are most likely to react under specific conditions, guiding synthetic efforts. doaj.org
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can predict the properties of novel this compound analogues before they are synthesized. researchgate.net For instance, models could be built to predict anticancer activity or corrosion inhibition efficiency based on calculated molecular descriptors, allowing for the in silico screening of large virtual libraries to prioritize synthetic targets. researchgate.netmdpi.com
Accelerating Drug Discovery: In drug discovery, ML can improve the efficiency of processes like virtual screening. mdpi.com By using ensemble docking scores as features for an ML model, the ability to classify compounds as active or inactive against a biological target can be significantly enhanced. mdpi.com This approach could fast-track the identification of this compound derivatives with therapeutic potential.
Exploration of New Chemical Reactivity Profiles
The existing substituents on this compound—a deactivating chloro group on the benzene (B151609) ring and activating methyl groups on the pyridine (B92270) ring—create a unique electronic landscape that warrants further investigation. tutorsglobe.com Future research should aim to explore reactivity beyond standard electrophilic and nucleophilic substitutions.
Electrophilic Substitution: While the quinoline ring is generally deactivated towards electrophilic attack, substitutions occur preferentially at the 5- and 8-positions of the benzene ring. pharmaguideline.comtutorsglobe.com The presence of the C8-chloro group in the target molecule makes the C5 position the most likely site for further functionalization via reactions like nitration or halogenation, a hypothesis that requires experimental validation. tutorsglobe.com
Nucleophilic Substitution: Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. tutorsglobe.com The C4-methyl group may sterically hinder attack at this position, but reactions at the C2-position, such as Chichibabin-type aminations, could be explored. tutorsglobe.com
Cross-Coupling Reactions: The C8-chloro group serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at this position, enabling the synthesis of a diverse library of analogues for screening.
Electrophilic Cyclization of Precursors: A powerful strategy for synthesizing substituted quinolines involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov Applying this methodology to precursors of this compound could provide a route to derivatives with halogens, selenium, or sulfur at the C3 position. nih.gov
| Reaction Type | Predicted Reactive Site(s) | Rationale | Potential Applications |
|---|---|---|---|
| Electrophilic Substitution | C5 | Benzene ring is more reactive than the deactivated pyridine ring; C8 is blocked by chlorine. | Introduction of nitro, halo, or acyl groups. |
| Nucleophilic Substitution | C2 | Pyridine ring is electron-deficient; C2 and C4 are the most activated positions. | Introduction of amino or hydroxyl groups. |
| Cross-Coupling (e.g., Suzuki) | C8 | The C-Cl bond can be activated by a palladium catalyst. | Formation of C-C bonds to introduce new aryl or alkyl substituents. |
Targeted Synthesis of Analogues for Specific Chemical Probes
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The quinoline scaffold is an excellent starting point for designing such probes. Future work should focus on the rational design and synthesis of this compound analogues for specific applications.
Fluorescent Probes: By attaching fluorophores like coumarin (B35378) or BODIPY to the this compound core, researchers can create probes for cellular imaging. nih.gov These probes could be designed to localize in specific organelles or to report on the presence of certain ions or reactive oxygen species.
Affinity-Based Probes: Analogues can be synthesized with photoreactive groups or "clickable" tags (e.g., alkynes, azides) to allow for covalent labeling of target proteins. This is a powerful method for identifying the molecular targets of a bioactive compound.
Targeted Inhibitors: Many quinoline derivatives exhibit interesting biological activities. nih.govresearchgate.net For instance, derivatives of 5-chloro-quinoline have been developed as highly selective inhibitors for the monocarboxylate transporter 4 (MCT4), a protein involved in cancer metabolism. researchgate.net A focused synthetic effort could generate a library of this compound analogues for screening against specific enzymes or receptors, potentially leading to the discovery of novel and selective chemical probes to dissect biological function. researchgate.net
Q & A
Q. What synthetic methodologies are commonly employed for preparing 8-chloro-2,4-dimethylquinoline, and how do reaction parameters affect product yield?
The synthesis of this compound typically involves halogenation and alkylation steps. For chlorination, phosphorus oxychloride (POCl₃) is a widely used reagent under reflux conditions, as demonstrated in the synthesis of 4-chloro-6,7-dimethoxyquinoline . Substitution reactions at specific quinoline positions can be optimized by adjusting temperature, solvent polarity, and stoichiometric ratios of reagents. For methyl group introduction, Friedel-Crafts alkylation or nucleophilic substitution with methyl halides may be employed. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical for isolating high-purity products .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms methyl and chlorine groups. For example, methyl protons typically appear as singlets near δ 2.5 ppm, while aromatic protons show splitting patterns dependent on substitution .
- X-ray Crystallography: Resolves 3D molecular geometry and confirms regiochemistry. Software like SHELXL (from the SHELX suite) is standard for refining crystal structures, especially for verifying bond lengths and angles .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula via exact mass matching .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
Contradictions may arise from variations in substituent positions, assay conditions, or cell-line specificity. To resolve these:
- Comparative SAR Studies: Systematically compare analogs (e.g., 6-iodo vs. 8-chloro derivatives) to isolate substituent effects. For instance, iodine at position 6 enhances electrophilicity, while chlorine at position 8 may improve membrane permeability .
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH, temperature) to minimize external variables. Evidence from fluorinated quinolines suggests that assay consistency is critical for reproducibility .
Q. What strategies are effective for studying interactions between this compound and biological macromolecules?
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinities (Kd) and thermodynamic parameters (ΔH, ΔS) for enzyme-inhibitor complexes.
- Molecular Docking: Predicts binding modes using software like AutoDock. For example, this compound’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites .
- Enzyme Inhibition Assays: Monitor activity changes in target enzymes (e.g., kinases or oxidoreductases) via spectrophotometric or fluorometric methods .
Q. How do substitution patterns influence the physicochemical properties of this compound?
Substituent position and electronegativity directly impact solubility, reactivity, and bioavailability:
- Chlorine at Position 8: Enhances electrophilicity, facilitating nucleophilic aromatic substitution. This is critical for synthesizing derivatives like 8-chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride .
- Methyl Groups at Positions 2 and 4: Increase hydrophobicity, improving membrane permeability but reducing aqueous solubility. Comparative studies of 2,4-dimethyl vs. 2-methyl-4-methoxy analogs highlight trade-offs between bioavailability and metabolic stability .
Methodological Considerations
Q. What precautions are necessary for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders or vapors.
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Safety data sheets for similar chlorinated quinolines recommend segregation from food and beverages .
Q. How can researchers optimize reaction yields for novel this compound derivatives?
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation or cross-coupling reactions.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) often improve reaction rates for substitution reactions .
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity in heterocyclic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
